4-[2-(4-ethoxy-3-fluorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione
Description
This compound belongs to the 1,4-benzoxazepine-3,5-dione class, characterized by a bicyclic benzoxazepine core fused with two ketone moieties. Its structure includes a 4-ethoxy-3-fluorophenyl group linked via a 2-oxoethyl chain to the benzoxazepine ring and an isopropyl substituent at position 2.
Properties
Molecular Formula |
C22H22FNO5 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-[2-(4-ethoxy-3-fluorophenyl)-2-oxoethyl]-2-propan-2-yl-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C22H22FNO5/c1-4-28-19-10-9-14(11-16(19)23)17(25)12-24-21(26)15-7-5-6-8-18(15)29-20(13(2)3)22(24)27/h5-11,13,20H,4,12H2,1-3H3 |
InChI Key |
GDYCLGFSYMVYQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)CN2C(=O)C(OC3=CC=CC=C3C2=O)C(C)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-ethoxy-3-fluorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzoxazepine Core: This is achieved through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and an amine derivative.
Introduction of Substituents: The ethoxy and fluorophenyl groups are introduced through nucleophilic substitution reactions, while the oxoethyl group is added via an acylation reaction.
Final Cyclization and Purification: The final product is obtained through cyclization and subsequent purification steps, such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-ethoxy-3-fluorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazepines.
Scientific Research Applications
4-[2-(4-ethoxy-3-fluorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Pharmaceutical Research: The compound is used as a lead molecule in drug discovery programs to develop new pharmaceuticals.
Biological Studies: It serves as a tool compound in biological assays to study its effects on various cellular pathways and targets.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-[2-(4-ethoxy-3-fluorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues in the Benzoxazepine-Dione Family
Key structural differences among benzoxazepine-dione derivatives lie in their substituents, which influence physicochemical properties, binding affinities, and metabolic stability. Below is a comparative analysis based on available evidence:
Functional Group Impact on Pharmacokinetics
- Fluorine Substituents: The target compound’s 3-fluoro group enhances metabolic stability and membrane permeability compared to non-halogenated analogues. However, the 4-ethoxy group may reduce binding affinity to certain targets compared to smaller substituents (e.g., methoxy in ’s compound) .
- Linker and Core Modifications : The 2-oxoethyl linker in benzoxazepine-diones is critical for conformational flexibility. In contrast, [18F]FECUMI-101 employs a piperazine-triazine core, enabling receptor-specific binding for PET imaging .
Research Findings and Limitations
Target Compound’s Unknown Pharmacological Profile
In contrast, [18F]FECUMI-101 demonstrated successful brain uptake in PET studies, validating benzoxazepine-triazine hybrids for neuroimaging .
Comparative Metabolic Stability
Biological Activity
The compound 4-[2-(4-ethoxy-3-fluorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione is a member of the benzoxazepine family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is . Its structure features a benzoxazepine core combined with an ethoxy group and a fluorophenyl substituent. This unique arrangement suggests diverse interactions with biological targets.
The biological activity of this compound is primarily linked to its ability to modulate enzyme and receptor activities. It can bind to active or allosteric sites of various proteins, influencing cellular signaling pathways. Research indicates that similar compounds often affect the following biological processes:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The interaction with G-protein-coupled receptors (GPCRs) can lead to altered signaling cascades.
Interaction Studies
Interaction studies have been crucial in understanding how this compound interacts within biological systems. These studies typically involve:
- Binding Affinity Assays : Evaluating how well the compound binds to specific receptors or enzymes.
- Cellular Assays : Assessing the effects on cell viability and function at various concentrations.
Case Studies
Several studies have highlighted the biological activity of related compounds and their implications in pharmacology:
- Antitumor Activity : A derivative exhibited significant cytotoxic effects against cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects : Some analogs have shown promise in protecting neuronal cells from oxidative stress.
Comparative Analysis
To better understand the unique aspects of 4-[2-(4-ethoxy-3-fluorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-[2-(4-ethoxy-3-fluorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione | Benzoxazepine core with ethoxy and fluorophenyl groups | Potential for diverse biological interactions |
| 7-hydroxybenzofuroxan | Furoxan core | Noted for nitric oxide donor properties |
| 1-(benzo[d]thiazol-6-yloxy)propanediamine | Different core structure | Exhibits unique pharmacological profiles |
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- Antioxidant Properties : Studies indicate that derivatives possess significant antioxidant activity, which may contribute to their protective effects against cellular damage.
- Selectivity for Receptors : The compound has shown selective binding to certain GPCRs, enhancing its potential as a targeted therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
